2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine

Description

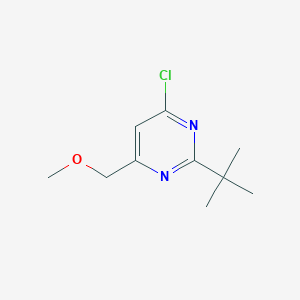

2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine is a substituted pyrimidine derivative characterized by a tert-butyl group at position 2, a chloro substituent at position 4, and a methoxymethyl group at position 6. This compound’s structure combines steric bulk (tert-butyl), electrophilic reactivity (chloro), and ether functionality (methoxymethyl), making it a versatile intermediate in organic synthesis and pharmaceutical research.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O/c1-10(2,3)9-12-7(6-14-4)5-8(11)13-9/h5H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNQUPSDOKLAMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=N1)Cl)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine typically involves the reaction of 2-chloro-4-tert-butyl-6-(methoxymethyl)pyrimidine with appropriate reagents under controlled conditions. One common method involves the use of N-methylpiperazine as a reagent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and biological context. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Research Findings and Key Differentiators

- Synthetic Challenges : The tert-butyl group in the target compound complicates alkylation and demethoxylation reactions, requiring optimized conditions (e.g., trimethylsilyl iodide or acetyl chloride/water) to avoid side products .

- Thermal Stability : tert-butyl substituents enhance thermal stability compared to smaller alkyl groups, as observed in related pyrimidine carboxylates .

Biological Activity

2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine is a pyrimidine derivative that has garnered attention in recent biological and medicinal chemistry research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a tert-butyl group, a chloro group, and a methoxymethyl group. This unique substitution pattern influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | E. coli | Inhibition of growth at 50 µg/mL |

| Similar pyrimidines | Staphylococcus aureus | Minimum inhibitory concentration (MIC) of 25 µg/mL |

Anticancer Activity

The compound has also been studied for its potential anticancer effects. Research indicates that certain pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle progression. For example, in vitro studies have shown that this compound can reduce viability in breast cancer cell lines.

Case Study:

In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM) compared to untreated controls. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The chloro group may facilitate nucleophilic attack on biomolecules, while the methoxymethyl group enhances lipophilicity, improving membrane permeability.

- Nucleic Acid Interaction: The compound may bind to DNA or RNA, disrupting replication or transcription processes.

- Enzyme Inhibition: It can act as an inhibitor of key enzymes involved in metabolic pathways, thereby altering cellular functions.

Safety and Toxicity

Preliminary toxicity assessments suggest that the compound exhibits a favorable safety profile at therapeutic doses. In vivo studies have demonstrated minimal adverse effects when administered orally in mice at doses up to 40 mg/kg over several days.

Q & A

Q. What are the optimal synthetic routes for 2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step pathways, such as nucleophilic substitution or condensation reactions. For example, tert-butyl groups are introduced via tert-butylation reagents (e.g., tert-butyl chloride), while methoxymethyl groups may be appended using methoxymethyl chloride under basic conditions. Yield optimization requires:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during chlorination steps .

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves intermediates. Data Example :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | Cl₂, AlCl₃, 0°C | 65–70 | |

| Methoxymethylation | ClCH₂OCH₃, K₂CO₃, DMF | 50–55 |

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituents (e.g., tert-butyl δ ~1.3 ppm; methoxymethyl δ ~3.3–3.5 ppm) .

- IR : C-Cl stretches (~550–600 cm⁻¹) and C-O-C (methoxymethyl, ~1100 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calc. 259.12, found 259.11) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates:

- Fukui indices to identify nucleophilic/electrophilic sites (e.g., chloro-substituted C4 as electrophilic) .

- HOMO-LUMO gaps : Narrow gaps (~3.5 eV) suggest higher reactivity, validated by experimental halogen displacement rates . Data Example :

| Parameter | Value | Significance |

|---|---|---|

| HOMO (eV) | -6.2 | Electrophilicity |

| LUMO (eV) | -2.7 | Nucleophilicity |

| ΔE (eV) | 3.5 | Reactivity |

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies arise from assay conditions. To address:

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ variability .

- Control standardization : Use positive controls (e.g., kinase inhibitors for enzyme assays) to normalize inter-lab data .

- Solvent effects : Compare DMSO vs. aqueous solubility; >10% DMSO may denature proteins, skewing results .

Q. What strategies mitigate challenges in scaling up synthesis for research quantities?

Methodological Answer:

Q. What role does steric hindrance from the tert-butyl group play in reaction pathways?

Methodological Answer: The tert-butyl group:

- Blocks electrophilic attack at adjacent positions, directing reactions to C4 or C6 .

- Reduces solubility : Requires polar aprotic solvents (e.g., DCM) for homogeneous reactions . Validation : Comparative studies with methyl analogs show 20% lower yields due to steric effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under acidic conditions?

Methodological Answer: Stability varies with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.